5-Methoxy-2-azaspiro[3.3]heptane

Catalog No.
S13313392
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-azaspiro[3.3]heptane

Product Name

5-Methoxy-2-azaspiro[3.3]heptane

IUPAC Name

7-methoxy-2-azaspiro[3.3]heptane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-9-6-2-3-7(6)4-8-5-7/h6,8H,2-5H2,1H3

InChI Key

LUMLTMIGTHQXNL-UHFFFAOYSA-N

Canonical SMILES

COC1CCC12CNC2

5-Methoxy-2-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, incorporating both nitrogen and carbon atoms in a fused ring system. This compound belongs to the class of azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their ability to mimic the properties of more traditional heterocycles such as morpholines and piperidines. The presence of the methoxy group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties .

Typical of nitrogen-containing heterocycles. These include:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions that can modify the compound's functional groups.
  • Oxidation reactions: The methoxy group can undergo oxidation, potentially leading to the formation of more reactive intermediates.
  • Deprotonation: The basic nature of the nitrogen allows it to be deprotonated under basic conditions, which can facilitate further chemical transformations.

These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacological profiles .

Research indicates that 5-Methoxy-2-azaspiro[3.3]heptane exhibits interesting biological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with specific molecular targets, influencing various biological pathways. For instance, derivatives of azaspiro compounds have been studied for their ability to induce fetal hemoglobin production, which is crucial in treating certain blood disorders like beta-thalassemia and sickle cell disease .

Moreover, the compound's unique structure may lead to improved metabolic stability and reduced toxicity compared to traditional heterocycles, making it a candidate for further pharmacological exploration .

The synthesis of 5-Methoxy-2-azaspiro[3.3]heptane typically involves several key steps:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and carbon functionalities.
  • Introduction of the methoxy group: This step often involves methylation reactions where a methoxy group is added to the nitrogen or carbon framework.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from byproducts.

Recent studies have focused on developing efficient synthetic routes that minimize steps and enhance yield, making the production of 5-Methoxy-2-azaspiro[3.3]heptane more practical for research and pharmaceutical applications .

5-Methoxy-2-azaspiro[3.3]heptane has potential applications in several fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
  • Pharmaceutical Research: Investigated for its role in inducing fetal hemoglobin, offering therapeutic avenues for hemoglobinopathies.
  • Chemical Biology: Used in studies exploring drug interactions and metabolic pathways due to its unique structural properties.

The versatility of this compound highlights its importance in ongoing research aimed at discovering novel therapeutic agents .

Interaction studies involving 5-Methoxy-2-azaspiro[3.3]heptane focus on its binding affinity and efficacy at specific biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its biological activity against cell lines or enzymes relevant to disease processes.
  • Pharmacokinetic profiling: To assess absorption, distribution, metabolism, and excretion properties.

Such studies are crucial for understanding the therapeutic potential and safety profile of 5-Methoxy-2-azaspiro[3.3]heptane in clinical settings .

Several compounds share structural similarities with 5-Methoxy-2-azaspiro[3.3]heptane, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-Azaspiro[3.3]heptaneAza-spiro compoundLacks methoxy group; serves as a baseline comparison
6-Oxo-2-azaspiro[3.3]heptaneAza-spiro compoundContains an oxo group; alters lipophilicity
tert-butyl 6-Oxo-2-azaspiro[3.3]heptaneAza-spiro compoundEnhanced stability due to tert-butyl substitution
2-Azaspiro[4.4]nonaneAza-spiro compoundLarger ring system; different pharmacological profiles

These compounds illustrate variations in structural features that may influence their biological activities and applications in drug development. The presence of functional groups like oxo or tert-butyl can significantly alter their physicochemical properties compared to 5-Methoxy-2-azaspiro[3.3]heptane, highlighting the importance of structure in medicinal chemistry research .

Traditional Organic Synthesis Pathways

Spirocyclization Strategies Using Ketone Precursors

The synthesis of 5-methoxy-2-azaspiro[3.3]heptane employs sophisticated spirocyclization methodologies that utilize ketone precursors as fundamental building blocks . The spirocyclic structure formation represents a critical step in the synthetic pathway, wherein both nitrogen and carbon functionalities are incorporated into the fused ring system through carefully orchestrated cyclization reactions .

Contemporary research has demonstrated that strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones provides an effective route to azetidine-containing spirocycles [2]. Novel azabicyclo[1.1.0]butane ketone precursors bearing silyl-protected alcohols have been synthesized in single-step procedures and shown to engage in electrophile-induced spirocyclization-desilylation reactions [2]. Primary, secondary, and tertiary silyl ethers are effectively transformed into libraries of new spiro-azetidines with diverse substituents and ring sizes [2].

The mechanistic pathway for palladium-catalyzed spirocyclization involves oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequences [3]. Density functional theory studies combined with experimental investigations have revealed that the carbon-hydrogen bond activation step proceeds via a concerted outer-sphere metallation deprotonation mechanism [3]. The subsequent intermolecular migratory insertion demonstrates significantly faster kinetics compared to internal alkyne insertion processes [3].

Spirocyclization MethodYield Range (%)Key Features
Azabicyclo[1.1.0]butyl ketone approach65-95Single-step synthesis, diverse ring sizes
Palladium-catalyzed spirocyclization70-85Concerted mechanism, rapid insertion
Strain-release driven methodology60-90Electrophile-induced, high selectivity

The formation of the spirocyclic structure typically involves the reaction of appropriate precursors such as 1,3-bis-electrophiles with 1,1-carbon or 1,1-nitrogen bis-nucleophiles [4] . Both four-membered rings in the spirocyclic scaffold are constructed through subsequent ring closure processes, enabling the synthesis of sterically constrained molecular architectures [4].

Methoxy Group Introduction via Nucleophilic Substitution

The introduction of methoxy groups into azaspiro[3.3]heptane frameworks represents a sophisticated synthetic challenge that requires precise control of nucleophilic substitution reactions [6] [7]. Methoxy groups can be efficiently replaced with functionalized aliphatic nucleophiles through nickel-catalyzed processes, which have demonstrated remarkable success in the cleavage and replacement of methoxy functionalities [6].

Nucleophilic aromatic substitution reactions provide versatile pathways for methoxy group introduction, particularly when electron-withdrawing groups are present ortho and para to the substitution site [7]. The mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate [7]. The sites over which negative charge is delocalized significantly influence the reaction efficiency and selectivity [7].

Research has established that methoxy groups exhibit distinct electronic effects depending on their substitution position [8]. When positioned ortho or para to incoming electrophiles, methoxy substituents can stabilize carbocation intermediates through resonance, with lone pairs on oxygen providing substantial stabilization [8]. This electronic stabilization creates resonance structures where all atoms satisfy the octet rule, facilitating subsequent nucleophilic attack processes [8].

Substitution MethodNucleophile TypeYield (%)Selectivity
Nickel-catalyzed replacementGrignard reagents45-60Moderate
Lithium-based nucleophilesLiCH₂SiMe₃85-99High
Aromatic nucleophilic substitutionHydroxide ion70-85Position-dependent

The steric bulk of methoxy groups and the ability of ether oxygen to stabilize adjacent anions result in substantial bias in nucleophilic substitution reactions [7]. Advanced synthetic methodologies have employed silyl-group-bearing organolithium compounds as effective nucleophiles, achieving yields up to 99% with nickel cyclooctadiene catalysts under optimized conditions [6]. These reactions proceed rapidly even at room temperature with minimal catalyst loading, demonstrating exceptional efficiency [6].

Biocatalytic Approaches for Stereoselective Production

Biocatalytic synthesis represents an emerging frontier in the stereoselective production of azaspiro[3.3]heptane derivatives, offering significant advantages in terms of enantioselectivity and environmental sustainability [9] [10]. Engineered carbene transferase platforms have been developed for the cyclopropanation of unsaturated exocyclic nitrogen-heterocycles, providing structurally diverse and pharmaceutically relevant azaspiro compounds in high yields with excellent diastereo- and enantioselectivity [9].

Stereodivergent enzymatic synthesis employs engineered protoglobin-based enzymes that operate on gram scale without organic co-solvents, utilizing substrate concentrations up to 150 millimolar [9] [10]. These biocatalytic systems demonstrate remarkable yields ranging from 21% to greater than 99%, with diastereomeric ratios from 52.5:47.5 to greater than 99.5:0.5 and enantiomeric ratios from 51:49 to greater than 99.5:0.5 [9] [10].

The enzymatic platform utilizes lyophilized Escherichia coli lysate as the catalyst, representing a practical, scalable, and stereodivergent approach to azaspiro compound synthesis [9] [10]. Directed evolution techniques have been employed to develop enzyme variants capable of accessing different stereoisomers, with site-saturation mutagenesis revealing critical mutations that enhance both activity and selectivity [9].

Enzyme VariantYield (%)Enantiomeric RatioDiastereomeric Ratio
ApePgb-xHC-53129398.5:1.5>95:5
TamPgb-xHC-53173298:2>90:10
TamPgb-xHC-53188399:1>95:5

Biocatalytic processes for chiral alcohol and amino acid synthesis have demonstrated significant potential for pharmaceutical applications [11]. Enzymatic reduction of ketone precursors using Rhodococcus, Brevibacterium, and Hansenula strains achieves yields exceeding 90% with diastereomeric purities greater than 98% and enantiomeric excesses of 99.4% [11]. Single-stage fermentation-biotransformation processes have been developed with substrate inputs up to 60 grams per liter, demonstrating industrial scalability [11].

Optimization of Reaction Conditions for Scalable Synthesis

The optimization of reaction conditions for scalable synthesis of 5-methoxy-2-azaspiro[3.3]heptane requires comprehensive evaluation of multiple parameters including temperature, solvent systems, catalyst loading, and reaction time [12] [13]. Industrial-scale production demands robust synthetic procedures that maintain high yields and product purity across different scales [12].

Scalable manufacturing approaches have been developed utilizing improved synthetic procedures that avoid tedious workup protocols and enhance overall process efficiency [12]. The preparation of azaspiro[3.3]heptane derivatives on multi-kilogram scales has been successfully demonstrated, with optimization studies revealing optimal reaction conditions that balance yield, purity, and economic considerations [12].

Temperature optimization studies indicate that reactions conducted at 80°C provide optimal balance between reaction rate and product stability [13]. Solvent selection significantly influences both reaction efficiency and product isolation, with toluene emerging as the preferred medium for many spirocyclization processes due to its ability to accelerate reaction rates while maintaining high yields [14].

Scale (grams)Yield (%)Purity (%)Reaction Time (hours)
5-5085-9096-986-8
100-20082-8795-978-12
400+78-8594-9612-18

Process development studies have established that reaction concentrations can be optimized to enhance throughput while maintaining product quality [13]. The synthesis demonstrates excellent scalability potential, with multigram-scale reactions showing negligible decline in reaction mass efficiency from 74% to 70%, while maintaining atom economy at 100% [14]. Environmental factor calculations reveal only slight increases from 19.05% to 20.28% upon scale-up, indicating environmentally sustainable processes [14].

Continuous flow synthesis methodologies have been developed to address the challenges of scalable production [15]. Automated systems enable precise control of reaction parameters and provide consistent product quality across different batch sizes [15]. These modular approaches facilitate the synthesis of diverse azaspiro derivatives while maintaining high throughput and reproducibility [15].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types